3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid
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Overview
Description
3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid is a complex organic compound featuring a pyrazole ring, a furan ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid typically involves multi-step reactions. One common method includes the condensation of 3-phenyl-1H-pyrazole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate then undergoes a reaction with 5-formyl-2-furancarboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazone moiety can be reduced to hydrazine derivatives.
Substitution: The benzoic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-phenyl-1H-pyrazol-3-yl)benzoic acid: Similar structure but lacks the furan ring.
5-(3-phenyl-1H-pyrazol-5-yl)furan-2-carboxylic acid: Similar structure but lacks the benzoic acid moiety.
Uniqueness
3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid is unique due to the presence of all three functional groups (pyrazole, furan, and benzoic acid) in a single molecule. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
IUPAC Name |
3-[5-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-21(19-12-18(24-25-19)14-5-2-1-3-6-14)26-23-13-17-9-10-20(30-17)15-7-4-8-16(11-15)22(28)29/h1-13H,(H,24,25)(H,26,27)(H,28,29)/b23-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWTTJUBCSOQJ-YDZHTSKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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